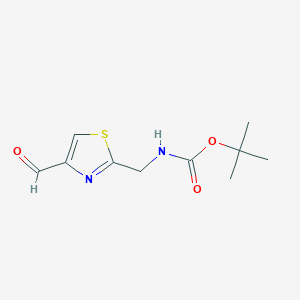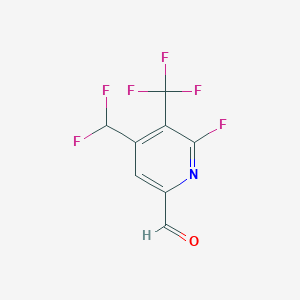
1-(Difluoromethyl)-3-iodo-5,6,7,8-tetrahydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-3-iodo-5,6,7,8-tetrahydroquinolin-2(1H)-one is a compound that belongs to the class of heterocyclic organic compounds It features a quinoline core structure with a difluoromethyl group and an iodine atom attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-3-iodo-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents such as difluoromethyl iodide (CF2HI) under radical conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3-iodo-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline core.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(Difluoromethyl)-3-iodo-5,6,7,8-tetrahydroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials with unique properties, such as organic semiconductors.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-iodo-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The iodine atom can facilitate the formation of covalent bonds with target proteins, leading to the modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)-3-iodoquinoline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Iodoquinoline: Lacks the difluoromethyl group.
1-(Difluoromethyl)-3-bromoquinoline: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
1-(Difluoromethyl)-3-iodo-5,6,7,8-tetrahydroquinolin-2(1H)-one is unique due to the presence of both the difluoromethyl group and the iodine atom, which confer distinct chemical and biological properties. The difluoromethyl group enhances lipophilicity and metabolic stability, while the iodine atom allows for versatile chemical modifications through substitution and coupling reactions .
Properties
Molecular Formula |
C10H10F2INO |
|---|---|
Molecular Weight |
325.09 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-iodo-5,6,7,8-tetrahydroquinolin-2-one |
InChI |
InChI=1S/C10H10F2INO/c11-10(12)14-8-4-2-1-3-6(8)5-7(13)9(14)15/h5,10H,1-4H2 |
InChI Key |
WZPRLZCAGYAFFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(=O)N2C(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B11785687.png)





![7-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11785732.png)
![4-Chlorofuro[2,3-d]pyridazine](/img/structure/B11785740.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B11785742.png)

